4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
Description
Properties
IUPAC Name |
4-[[2-methoxyethyl(methyl)amino]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROGNJNLALLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247583-62-5 | |
| Record name | 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis generally begins with a pyridin-2-amine derivative that can be functionalized at the 4-position. Commonly, 4-(chloromethyl)pyridin-2-amine or related halomethyl derivatives serve as key intermediates.
- Preparation of 4-(chloromethyl)pyridin-2-amine:
- This intermediate can be synthesized by chlorination of the corresponding hydroxymethyl or methylpyridine derivatives using chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus pentachloride (PCl5) under reflux conditions (~115°C) for about 2 hours until chlorination is complete.
- The chlorinated intermediate is isolated by aqueous work-up and organic extraction, typically with methylene chloride.
Aminomethylation via Nucleophilic Substitution
The key step involves coupling the chloromethylpyridine intermediate with a secondary amine containing the (2-methoxyethyl)(methyl)amino moiety.
- Nucleophilic substitution reaction:
- The 4-(chloromethyl)pyridin-2-amine is reacted with N-methyl-2-methoxyethylamine under basic or neutral conditions to substitute the chlorine with the amino group.
- This reaction can be performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 70–100°C) to facilitate nucleophilic displacement.
- The reaction time varies but generally ranges from several hours to overnight to ensure complete conversion.
Alternative Buchwald-Hartwig Amination Approach
An alternative, catalytic method involves palladium-catalyzed Buchwald-Hartwig amination, which can be used to couple aryl halides with amines efficiently.
- Procedure:
- An aryl halide intermediate (e.g., 4-bromomethylpyridin-2-amine) is subjected to palladium-catalyzed amination with the (2-methoxyethyl)(methyl)amine.
- Catalysts such as Pd2(dba)3 or Pd(OAc)2 with appropriate ligands (e.g., BINAP) are used.
- The reaction is typically conducted in the presence of a base (e.g., sodium tert-butoxide) and heated to 80–110°C for several hours.
- This method provides high selectivity and yields, with the advantage of milder conditions compared to direct nucleophilic substitution.
Purification and Characterization
After the reaction, the product is typically purified by standard techniques such as:
- Extraction with organic solvents (e.g., methylene chloride)
- Column chromatography using silica gel with appropriate eluents
- Recrystallization from suitable solvents
Characterization includes:
- NMR spectroscopy (1H, 13C) to confirm substitution pattern and purity
- Mass spectrometry to verify molecular weight
- IR spectroscopy to confirm functional groups
Data Summary Table: Preparation Methods
Research Findings and Notes
- The nucleophilic substitution method is straightforward but may require elevated temperatures and longer reaction times due to steric hindrance and electronic effects of the pyridine ring.
- The Buchwald-Hartwig amination provides a more efficient and selective route, especially useful when the starting material is a bromomethylpyridine derivative.
- Chlorination of methyl or hydroxymethylpyridine precursors is a critical step and requires careful control of temperature and reaction time to avoid over-chlorination or decomposition.
- No direct literature or patent data specifically naming the compound 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine was found, but the synthetic strategies are well established in related pyridine amine chemistry.
- The compound’s predicted molecular weight (195.14 g/mol) and structural data support the proposed synthetic routes.
Chemical Reactions Analysis
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine with pyridin-2-amine derivatives and related heterocycles, focusing on structural features, synthesis, and functional properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Pyridin-2-amine Derivatives
Key Observations :
- Steric Considerations: The bulky [(2-methoxyethyl)(methyl)amino]methyl group may hinder interactions with enzyme active sites compared to simpler substituents like ethoxy or methyl .
- Biological Relevance: Compounds with tertiary amines (e.g., dimethylaminoethyl in ) often exhibit improved pharmacokinetic profiles, suggesting that the target compound’s tertiary amine side chain could confer similar advantages.
Key Observations :
- Alkylation Strategies : The target compound’s synthesis likely parallels methods for similar tertiary amine derivatives, such as alkylation of a pyridin-2-amine precursor with a preformed 2-methoxyethyl-methylamine intermediate .
- Purification Challenges : Silica gel chromatography is commonly employed for pyridin-2-amine derivatives (e.g., ), suggesting that the target compound may require similar purification steps.
Key Observations :
- Enzyme Inhibition : The methoxyethyl group in the target compound may mimic the polar side chains of HDAC inhibitors (e.g., ), though direct evidence is lacking.
- Crystallographic Data : Unlike 4-Ethoxypyridin-2-amine, which forms hydrogen-bonded dimers , the target compound’s tertiary amine side chain may disrupt such interactions, affecting crystallinity.
Biological Activity
4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may have implications in medicinal chemistry and therapeutic applications.
Research indicates that 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine may function as an inhibitor of inducible nitric oxide synthase (iNOS). Similar compounds have demonstrated efficacy in inhibiting enzymatic activities associated with iNOS, which plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression .
Target Enzymes
- Inducible Nitric Oxide Synthase (iNOS) : The inhibition of iNOS can lead to reduced nitric oxide production, which is beneficial in conditions characterized by excessive inflammation.
Biological Activities
The biological activities of this compound have been explored through various studies:
- Inhibition of Enzymatic Activity :
- Cell Growth Inhibition :
Study on iNOS Inhibition
A study conducted on a series of pyridine analogues demonstrated that modifications at the 6-position of the pyridine ring significantly affected potency against iNOS. The study found that while certain substitutions enhanced potency, others diminished it, highlighting the importance of structural optimization in drug design .
Anticancer Properties
In another research initiative focused on gastrointestinal tumors induced by carcinogens, compounds similar to 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine were shown to selectively inhibit the growth of resistant cancer cell lines. This suggests potential applications in cancer therapeutics .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, a comparison with related compounds is essential:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Structure | Inhibitor of various enzymes | Similar activity profile |
| 2-Methoxy-5-((phenylamino)methyl)phenol | Structure | Anticancer properties | Related structure with different targets |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, and what reaction conditions optimize yield?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Introduction of the 2-amine group on pyridine via nucleophilic substitution or catalytic amination under inert atmospheres (e.g., nitrogen/argon) .
- Step 2 : Functionalization at the 4-position using Mannich-type reactions or alkylation with [(2-methoxyethyl)(methyl)amine]. Palladium/copper catalysts (e.g., Pd(OAc)₂) in solvents like DMF or toluene enhance coupling efficiency .
- Key Conditions : Temperature control (60–100°C), reaction time (12–24 hr), and purification via column chromatography or recrystallization. Yield optimization may require iterative adjustment of catalyst loading (1–5 mol%) .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methylene protons at δ 3.2–3.8 ppm for methoxyethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ peak at m/z 224.16) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs or kinase targets using radioligand displacement (e.g., ³H-labeled competitors) .
- Enzyme Inhibition Studies : Measure IC₅₀ values via fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
- Cytotoxicity Profiling : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during alkylation of the pyridine core?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions like oligomerization .
- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance regioselectivity. For example, PdCl₂(PPh₃)₂ with CuI reduces homocoupling byproducts .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progression and terminate before degradation .
Q. What computational strategies aid in predicting the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with serotonin receptors) using AMBER or GROMACS to predict binding affinity .
- ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .
Q. How do structural modifications at the methoxyethyl or methylamino groups influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Varying Alkyl Chains : Replace methoxyethyl with ethoxyethyl to assess hydrophobicity effects .
- Methyl Group Removal : Compare activity of des-methyl variants to determine steric contributions .
- Biological Testing : Evaluate changes in IC₅₀ (e.g., kinase inhibition) and correlate with structural descriptors (e.g., Hammett σ values) .
Notes
- Contradictions in Evidence : While PubChem-derived data () are reliable, BenchChem () was excluded per user guidelines.
- Methodological Gaps : Limited direct data on the target compound necessitated extrapolation from structurally similar pyridine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
